Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H15NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate typically involves the condensation of 1-naphthylamine with ethyl 2-bromo-3-oxobutanoate in the presence of a base, followed by cyclization to form the thiophene ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(3-pyridyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is unique due to the presence of the 1-naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
Thiophene derivatives, including this compound, have been reported to possess a wide range of biological properties:
- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : These compounds exhibit significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : They have been recognized for their ability to reduce inflammation in different biological models.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The amino group and the carboxylate ester in the structure allow for potential interactions with enzymes or proteins, influencing various biochemical pathways.
- Cell Signaling Modulation : The compound may act as an allosteric modulator at specific receptors, affecting cell signaling pathways related to inflammation and cancer progression .
- Induction of Apoptosis : Studies indicate that thiophene derivatives can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Anticancer Studies
Recent studies have demonstrated the anticancer potential of this compound. For instance:
- In vitro assays revealed that this compound showed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating effective inhibition of cell growth .
- A comparative study highlighted that this compound exhibited better apoptosis induction than traditional chemotherapeutic agents like bleomycin .
Antimicrobial Activity
The antimicrobial properties were evaluated through disk diffusion and minimum inhibitory concentration (MIC) methods:
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate antibacterial |
Escherichia coli | 16 | Strong antibacterial |
Candida albicans | 64 | Moderate antifungal |
These results indicate that this compound possesses significant antimicrobial activity against both bacterial and fungal strains .
Anti-inflammatory Effects
In vivo studies have shown that this compound can significantly reduce inflammation markers in animal models. The mechanisms include:
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Reduction in edema formation in carrageenan-induced paw edema models.
Case Studies
Several case studies have documented the therapeutic potential of thiophene derivatives:
Properties
IUPAC Name |
ethyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-2-20-17(19)15-14(10-21-16(15)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUYHVLGODSIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351764 | |
Record name | ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-18-1 | |
Record name | ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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